molecular formula C25H27ClN6O4S2 B455953 ETHYL 2-[(2-{[5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

ETHYL 2-[(2-{[5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B455953
M. Wt: 575.1g/mol
InChI Key: WQRLQWOQMKDPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[({[5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that features a combination of pyrazole, triazole, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2-{[5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the thiophene derivative. Reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[({[5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., acetone, toluene). Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, ETHYL 2-[(2-{[5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE may be studied for its potential as a bioactive molecule. It could exhibit properties such as antimicrobial, antifungal, or anticancer activity.

Medicine

In the medical field, this compound might be investigated for its therapeutic potential. Its ability to interact with specific biological targets could make it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. It might also find applications in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2-{[5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biological responses. Pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole, triazole, and thiophene derivatives. Examples might be:

  • 4-chloro-1,5-dimethyl-1H-pyrazole
  • 2-methoxyphenyl-4H-1,2,4-triazole
  • 4,5-dimethyl-3-thiophenecarboxylate

Uniqueness

What sets ETHYL 2-[(2-{[5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE apart is its unique combination of these functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a compound of significant interest.

Properties

Molecular Formula

C25H27ClN6O4S2

Molecular Weight

575.1g/mol

IUPAC Name

ethyl 2-[[2-[[5-(4-chloro-1,5-dimethylpyrazol-3-yl)-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C25H27ClN6O4S2/c1-7-36-24(34)19-13(2)15(4)38-23(19)27-18(33)12-37-25-29-28-22(21-20(26)14(3)31(5)30-21)32(25)16-10-8-9-11-17(16)35-6/h8-11H,7,12H2,1-6H3,(H,27,33)

InChI Key

WQRLQWOQMKDPGH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)C4=NN(C(=C4Cl)C)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)C4=NN(C(=C4Cl)C)C

Origin of Product

United States

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